Product packaging for 1-Ethyl-5-nitroquinolin-1-ium(Cat. No.:)

1-Ethyl-5-nitroquinolin-1-ium

Cat. No.: B372569
M. Wt: 203.22g/mol
InChI Key: HHKTZCPCHJPRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-nitroquinolin-1-ium is an organic salt belonging to the quinoline class of heterocyclic compounds. The quinoline scaffold is a fundamental building block in medicinal chemistry, renowned for its significant therapeutic potential across a wide spectrum of biological activities . This specific derivative features a quinoline core substituted with a nitro group at the 5-position and an ethyl group quaternizing the ring nitrogen, making it a valuable intermediate for pharmaceutical research and development. The primary research value of this compound lies in its potential as a key synthetic precursor for the development of novel bioactive molecules. Quinoline derivatives have demonstrated profound biological interest, particularly in the areas of anti-malarial and anti-cancer activities . For instance, other quinolinium salts, such as Quinacrine, have been researched for their anticancer properties through mechanisms like inhibition of NF-κB and activation of p53 signaling pathways . Researchers can utilize this compound to synthesize new analogs for in vitro and in vivo biological evaluation, contributing to the discovery of new therapeutic agents against diseases that affect millions worldwide. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or used for any personal purposes. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N2O2+ B372569 1-Ethyl-5-nitroquinolin-1-ium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N2O2+

Molecular Weight

203.22g/mol

IUPAC Name

1-ethyl-5-nitroquinolin-1-ium

InChI

InChI=1S/C11H11N2O2/c1-2-12-8-4-5-9-10(12)6-3-7-11(9)13(14)15/h3-8H,2H2,1H3/q+1

InChI Key

HHKTZCPCHJPRQO-UHFFFAOYSA-N

SMILES

CC[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-]

Canonical SMILES

CC[N+]1=CC=CC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Reactivity and Transformation Pathways of 1 Ethyl 5 Nitroquinolin 1 Ium and Analogs

Electrophilic and Nucleophilic Reactions of Quinolinium Systems

The electron-deficient nature of the 1-Ethyl-5-nitroquinolin-1-ium ring system governs its behavior in electrophilic and nucleophilic reactions. The positively charged nitrogen and the nitro group significantly activate the aromatic ring for nucleophilic attack, particularly for the substitution of hydrogen atoms, while deactivating it towards electrophilic reagents.

Nucleophilic Substitution of Hydrogen (SNH) in Nitroquinolines

Nucleophilic Substitution of Hydrogen (SNH) is a powerful method for the functionalization of electron-deficient aromatic rings, such as nitroquinolines. In these reactions, a hydrogen atom on the aromatic ring is replaced by a nucleophile. This process avoids the need for pre-installing a leaving group, which is typical in classical SNAr reactions. The reaction generally proceeds via the initial formation of a σH adduct, which then rearomatizes. Two major pathways for this rearomatization are the Vicarious Nucleophilic Substitution (VNS) and the Oxidative Nucleophilic Substitution of Hydrogen (ONSH).

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a versatile method for C-C and C-N bond formation in electron-deficient arenes. organic-chemistry.org This reaction utilizes a nucleophile carrying a leaving group (L) at the nucleophilic center. The mechanism involves the addition of the nucleophile to the aromatic ring to form a σH adduct, followed by a base-induced β-elimination of HL to restore aromaticity. nih.gov

For nitroquinolines, the nitro group strongly directs the incoming nucleophile to the ortho and para positions. kuleuven.be In the case of 5-nitroquinoline (B147367), an analog of this compound, VNS reactions occur preferentially at the C-6 position (ortho to the nitro group). kuleuven.beresearchgate.net Studies have shown that the reaction of 5-nitroquinoline with nucleophiles like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a strong base like potassium tert-butoxide (t-BuOK) yields 6-amino-5-nitroquinoline with high regioselectivity. researchgate.net Similarly, reactions with carbanions, such as that derived from chloromethyl phenyl sulfone, also result in substitution at the position ortho to the nitro group. organic-chemistry.orgkuleuven.be The VNS reaction is often faster than the competing aromatic nucleophilic substitution of halogens (SNAr), if a halogen is present on the ring. nih.gov

Nitroquinoline ReactantNucleophileBase/SolventProduct(s)Yield (%)Reference
5-Nitroquinoline1,1,1-Trimethylhydrazinium Iodide (TMHI)t-BuOK / DMSO6-Amino-5-nitroquinoline92 researchgate.net
6-Nitroquinoline (B147349)TMHIt-BuOK / DMSO5-Amino-6-nitroquinoline, 7-Amino-6-nitroquinoline95 (total) researchgate.net
8-NitroquinolineTMHIt-BuOK / DMSO7-Amino-8-nitroquinoline86 researchgate.net
5-NitroquinolineChloromethyl phenyl sulfonet-BuOK / THF6-(Phenylsulfonylmethyl)-5-nitroquinolineHigh kuleuven.be
3-NitroquinolineIsopropyl(phenylsulfonyl)methanet-BuOK / DMF4-Isopropyl-3-nitroquinoline (traces)Low nih.gov

This table presents data for VNS reactions on various nitroquinoline isomers, which serve as analogs for understanding the reactivity of this compound.

The Oxidative Nucleophilic Substitution of Hydrogen (ONSH) represents another pathway for the functionalization of electron-deficient arenes. clockss.org In this process, the intermediate σH adduct is aromatized by the action of an external oxidizing agent, which removes the hydride ion (formally H⁻). clockss.orgmdpi.com This method is distinct from VNS as the nucleophile does not require an intrinsic leaving group.

The ONSH reaction has been successfully applied to nitroquinolines for amidation. mdpi.com For instance, 5-nitroquinoline can be amidated at the C-6 position by reacting it with the anion of a carboxamide in the presence of an oxidant like potassium permanganate (B83412) (KMnO₄) or even atmospheric oxygen in DMSO. mdpi.com The reaction proceeds regioselectively ortho to the nitro group. This methodology allows for the direct introduction of amide functionalities, which are important in medicinal chemistry and materials science.

SubstrateNucleophile (Amide Anion)OxidantProductReference
5-NitroquinolineN-Phenylacetamide anionKMnO₄ / liq. NH₃6-(N-Phenylacetamido)-5-nitroquinoline mdpi.com
5-Nitroisoquinoline4-Methylbenzamide anionO₂ (air) / DMSON-(5-Nitroisoquinolin-6-yl)-4-methylbenzamide mdpi.com
AcridineBenzamide anionO₂ (air) / DMSON-(Acridin-9-yl)benzamide mdpi.com

This table provides examples of ONSH reactions, demonstrating the direct amidation of nitro-activated azaaromatic systems.

Nitro Group Reductions and Subsequent Transformations

The nitro group of this compound is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing group into a strongly electron-donating, activating group. masterorganicchemistry.com

A wide variety of reagents can effect this reduction. organic-chemistry.org Classical methods include the use of metals like iron, tin, or zinc in acidic media (e.g., HCl). masterorganicchemistry.com Catalytic hydrogenation over catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is also a highly effective and clean method. masterorganicchemistry.comwikipedia.org More modern methods employ reagents like sodium hydrosulfite or tetrahydroxydiboron. wikipedia.orgorganic-chemistry.org

The reduction can proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov Under controlled conditions, it is sometimes possible to isolate these intermediates. For example, reduction with zinc dust and ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org

Once the 5-amino-1-ethylquinolin-1-ium cation is formed, the amino group can undergo a host of subsequent transformations. It can be diazotized and converted into a wide range of other substituents (Sandmeyer reaction), acylated to form amides, or used as a directing group for further electrophilic substitutions, although the latter would be challenging due to the positively charged quinolinium ring.

Reducing AgentConditionsProduct from R-NO₂Reference
Fe, Sn, or Zn / HClAcidic mediumR-NH₂ (Amine) masterorganicchemistry.com
H₂ / Pd, Pt, or NiCatalytic hydrogenationR-NH₂ (Amine) masterorganicchemistry.com
Sodium HydrosulfiteAqueous or alcoholic solutionR-NH₂ (Amine) wikipedia.org
Zinc dust / NH₄ClAqueous solutionR-NHOH (Hydroxylamine) wikipedia.org
LiAlH₄Aprotic solvent (e.g., ether)R-N=N-R (Azo compound) masterorganicchemistry.com
DiboraneAprotic solventR-NHOH (Hydroxylamine) wikipedia.org

This table summarizes common reagents for the reduction of aromatic nitro compounds and the typical products formed.

Electrophilic Aromatic Substitution with Quinolinium Reagents

While the this compound cation itself is highly deactivated towards electrophilic attack, quinolinium salts can be modified to act as electrophilic reagents for substitution reactions on other aromatic compounds. N-nitroquinolinium salts, for example, can serve as "transfer nitrating" agents. researchgate.netacs.org

In these reactions, a quinolinium ion is first converted into an N-nitroquinolinium salt, such as N-nitroquinolinium tetrafluoroborate. This reagent can then transfer the nitro group (NO₂⁺) to an activated aromatic substrate like toluene (B28343) or anisole. researchgate.net Studies have shown that these reactions proceed via a nucleophilic displacement pathway on the N-nitroquinolinium ion rather than through the generation of a free nitronium ion. researchgate.net Similarly, quinolinium-based chromium(VI) reagents like quinolinium dichromate (QDC) and quinolinium chlorochromate (QCC) have been used to carry out electrophilic nitration (using sodium nitrite) and thiocyanation (using ammonium thiocyanate) on various aromatic compounds. researchgate.net

Quinolinium ReagentCo-reagent(s)Aromatic SubstrateReaction TypeProductReference
N-Nitroquinolinium PF₆⁻-TolueneNitrationNitrotoluenes researchgate.netacs.org
Quinolinium Dichromate (QDC)NaNO₂ / H₂SO₄Phenol (B47542)NitrationNitrophenols researchgate.net
Quinolinium Chlorochromate (QCC)NH₄SCNAniline (B41778)ThiocyanationAminophenyl thiocyanate researchgate.net

This table illustrates the use of quinolinium salts as reagents to facilitate electrophilic substitution reactions on other aromatic systems.

Annulation Reactions and Heterocycle Formation

The reactive positions on the this compound ring system, particularly those activated by the nitro group, can serve as starting points for the construction of new fused heterocyclic rings. These annulation reactions are of significant interest for the synthesis of complex polycyclic aromatic systems.

Research has shown that nitroquinolines can undergo reactions that lead to the formation of new rings. For instance, the reaction of 6-nitroquinoline with potassium cyanide and primary nitroalkanes results in the formation of 3-substituted pyrido[3,2-f]quinazolin-1(2H)-ones. rsc.org This transformation involves a complex sequence initiated by nucleophilic attack at the C-5 position, with subsequent cyclization involving the original nitro group, which is reduced in the process. rsc.org

Another example involves the reaction of nitroquinolines with hydroxylamine in a basic medium, which can produce furazanoquinolines (e.g., furazano[3,4-f]quinoline from 5-nitroquinoline). researchgate.net Furthermore, reactions of nitroquinolines with dimethylphosphite (B8804443) anion have been reported to form benzazepines through a pathway involving the conversion of the intermediate σH adduct into a nitroso compound, followed by deoxygenation and ring expansion. clockss.org These examples highlight the potential of the nitroquinoline scaffold, and by extension this compound, to be used in the synthesis of novel, larger heterocyclic structures.

Cycloaddition Reactions with N-Alkyl Quinolinium Salts

N-alkyl quinolinium salts are prone to engage in cycloaddition reactions, acting as precursors to azomethine ylides, which are 1,3-dipoles. These reactions provide efficient pathways to N-fused heterocyclic scaffolds. semanticscholar.org

The reaction of N-alkyl quinolinium salts with electron-deficient alkenes typically proceeds through a formal [3+2] cycloaddition pathway. semanticscholar.orgthieme-connect.com In the presence of a base like triethylamine, the quinolinium salt forms a 1,3-dipole (an azomethine ylide) in situ, which then reacts with a dipolarophile. For instance, the reaction with arylidene malononitriles yields pyrrolo[1,2-a]quinoline (B3350903) derivatives with high regio- and stereoselectivity, often producing a single stereoisomer in good yields under mild conditions. semanticscholar.orgthieme-connect.com Quinolinium salts featuring electron-withdrawing groups, such as nitro or cyano functionalities, have been noted to exhibit good reactivity in these dearomative functionalization processes. semanticscholar.org

The scope of this reaction has been extended to other dipolarophiles, such as N-methylmaleimide, to produce tetracyclic products. semanticscholar.org Similarly, reaction with allenoates as dipolarophiles can furnish C-2 alkyl-substituted pyrrolo[1,2-a]quinoline scaffolds in excellent yields. thieme-connect.com

Table 1: Examples of [3+2] Cycloaddition Reactions of N-Alkyl Quinolinium Salts

Quinolinium Salt Reactant Dipolarophile Product Type Yield Reference
N-Alkyl Quinolinium Salt Arylidene Malononitrile Pyrrolo[1,2-a]quinoline Good thieme-connect.com, semanticscholar.org
N-Alkyl Quinolinium Salt N-Methylmaleimide Tetracyclic Adduct Good semanticscholar.org

A rhodium-catalyzed multicomponent cycloaddition involving quinolines, N-sulfonyl-1,2,3-triazoles (as a source of rhodium-nitrenoid), and alkynes has also been developed to produce poly-substituted quinoline (B57606) derivatives. semanticscholar.org

N-alkyl quinolinium salts undergo condensation reactions with various nucleophiles, including amines and the enolates of diketones. The condensation of α-methylquinolinium salts with 1,2-dicarbonyl compounds in the presence of a base is a known method for producing quinolizinium (B1208727) derivatives. researchgate.net

More complex transformations involving amines have been reported. A palladium-catalyzed, three-component reaction between quinolinium salts, aromatic amines, and diazo compounds can yield bridged medium-ring 1,3-benzodiazepine derivatives. thieme-connect.com This reaction proceeds via a 1,4-conjugate addition followed by an intramolecular cyclization sequence. semanticscholar.orgthieme-connect.com The reaction of N-alkyl quinolinium salts with enamines, generated from cyclic amines, has been shown to produce diverse bridged polyheterocycles with high diastereoselectivity through a Michael/Mannich/oxa-Mannich cascade. thieme-connect.com

Table 2: Palladium-Catalyzed Three-Component Reaction of Quinolinium Salts

Quinolinium Salt Amine Diazo Compound Product Type Diastereomeric Ratio (dr) Reference

Reactivity of Quinolinium Zwitterionic Species

Quinolinium zwitterions, which are neutral molecules with both positive and negative formal charges, represent another important class of reactive intermediates derived from quinolinium salts. These include zwitterionic tosylates and thiolates, which have been utilized in a variety of cycloaddition and organic transformations. thieme-connect.comresearchgate.netresearchgate.net

Quinolinium zwitterionic tosylates are valuable precursors for synthesizing fused heterocycles. semanticscholar.orgthieme-connect.com A notable example is the copper-catalyzed dearomative [5+1] cycloaddition with terminal alkynes. This reaction affords pyrazino[1,2-a]quinoline skeletons. The proposed mechanism involves the formation of a copper acetylide intermediate, which then undergoes a dearomative addition to the C2 position of the quinolinium zwitterion. This is followed by a 6-exo-dig cyclization and subsequent protonation to yield the final product. thieme-connect.comthieme-connect.com

These zwitterions also react with other partners. For example, they undergo dearomative cyclopropanation with sulfonium (B1226848) salts and ring expansion reactions with diazoacetates. thieme-connect.com

Table 3: Cycloaddition Reactions of Quinolinium Zwitterionic Tosylates

Reaction Partner Catalyst Reaction Type Product Skeleton Reference
Terminal Alkyne Copper [5+1] Cycloaddition Pyrazino[1,2-a]quinoline thieme-connect.com, semanticscholar.org
Sulfonium Salt - Cyclopropanation Cyclopropa[c]quinoline thieme-connect.com

N-Aromatic 1,4-zwitterionic thiolates are emerging as useful sulfur-containing synthons. thieme-connect.comresearchgate.net They have been effectively used in the synthesis of various fused heterocyclic frameworks. thieme-connect.com A one-pot, two-component method for the synthesis of functionalized 9b,10,10a,10b-tetrahydro-1H-cyclopropa[c] semanticscholar.orgthieme-connect.comthiazino[4,3-a]quinolines has been developed through the cyclopropanation of quinolinium zwitterionic thiolates with sulfonium salts. thieme-connect.comacs.org The reaction pathway is believed to involve the formation of a [2+1] cycloaddition intermediate, which is then followed by a [5+1] cycloaddition. acs.org These zwitterionic thiolates can participate in various cycloaddition modes, including [3+2], [5+1], [5+2], and [5+3], depending on the reaction partner. researchgate.netacs.org

Mechanistic Investigations of Quinolinium Reactivity

The diverse reactivity of quinolinium species has prompted numerous mechanistic studies to understand the underlying reaction pathways. Computational studies, such as Density Functional Theory (DFT), have been instrumental in this regard.

For the copper-catalyzed [5+1] cycloaddition of quinolinium zwitterionic tosylates with terminal alkynes, DFT calculations support a mechanism where the binding of the copper catalyst to the amide nitrogen is a key factor in determining the regioselectivity of the initial addition step. thieme-connect.com The nucleophilic attack is kinetically favored at the C2 position over the C4 position of the quinolinium ring. thieme-connect.comthieme-connect.com

The mechanism of the three-component reaction of N-alkylquinolinium salts with ammonium ylides has also been rationalized. It is proposed that non-covalent interactions, specifically hydrogen bonding between the aniline N-H and the quinolinium counter-ion (e.g., bromide) and π-π stacking between the aromatic rings of the reactants, create a more stable transition state (TS-I). acs.org This stabilization directs the nucleophilic ylide to the C4-position of the quinolinium ion, controlling the regioselectivity of the reaction. acs.org

In the reaction of quinolinium zwitterionic thiolates with sulfur ylides (generated from trimethylsulfoxonium (B8643921) iodide), a stepwise mechanism is proposed. acs.org It begins with an intermolecular nucleophilic attack of the sulfur ylide on the quinolinium zwitterion, followed by an intramolecular [2+1] cyclopropanation. A subsequent intermolecular attack by another molecule of the sulfur ylide and a final intramolecular cyclization afford the complex thiazinoquinoline product. acs.org

Furthermore, computational studies on the 1,3-dipolar cycloaddition of quinolinium imides with olefins have elucidated the factors controlling regio- and stereoselectivity, calculating activation barriers for the formation of different isomers. nih.gov These mechanistic insights are crucial for predicting reaction outcomes and for the rational design of new synthetic methodologies based on quinolinium salt chemistry.

Kinetic Studies of Oxidation Reactions involving Quinolinium Reagents

While specific kinetic studies on the oxidation of this compound are not extensively documented in publicly available literature, the kinetics of oxidation reactions using quinolinium-based reagents, such as Quinolinium Dichromate (QDC) and Quinolinium Fluorochromate (QFC), have been investigated for various substrates. These studies offer valuable insights into the mechanistic pathways that could be analogous to the oxidation of the quinolinium ring itself.

For instance, the oxidation of various organic compounds, including alcohols cas.czresearchgate.net, diols researchgate.net, and unsaturated acids tsijournals.com, by quinolinium dichromate has been shown to follow specific kinetic orders. In the oxidation of alcohols by QFC, the reaction is characterized by a rate equation that shows a dependence on the concentrations of the alcohol, an acid catalyst (like TsOH), and the QFC reagent. cas.cz A significant primary kinetic isotope effect (kH/kD > 10) in these studies points towards a concerted, two-electron hydride transfer mechanism. cas.cz

Similarly, the oxidation of diketones by QDC follows first-order kinetics at low concentrations of the oxidant. ijrti.org The reaction rate shows a direct proportionality to the concentration of the diketone at low concentrations, which plateaus at higher concentrations, suggesting a Michaelis-Menten type of kinetics where a pre-equilibrium complex formation is involved. ijrti.orgjetir.org The reaction is also catalyzed by hydrogen ions, with the rate showing a first-order dependence on H+ concentration. ijrti.org

The general mechanism proposed in these studies often involves the formation of an intermediate complex between the substrate and the protonated form of the quinolinium-based oxidant. This complex then decomposes in the rate-determining step to yield the oxidized products. researchgate.netijrti.org

Below is a table summarizing representative kinetic data for the oxidation of different substrates using Quinolinium Dichromate (QDC).

Interactive Data Table: Kinetic Parameters for Substrate Oxidation by QDC

Substrate Order with respect to [QDC] Order with respect to [Substrate] Order with respect to [H+] Key Findings Reference
DL-methionine 1 Michaelis-Menten type Catalyzed (kobs = a + b [H+]) Formation of a substrate-oxidant complex is proposed. jetir.org
Acetyl acetone (B3395972) 1 (at low conc.) Variable (approaches zero at high conc.) 1 Protonated QDC attacks the enolic form of the substrate. ijrti.org
Benzoyl acetone 1 (at low conc.) Variable (approaches zero at high conc.) 1 Similar mechanism to acetyl acetone oxidation. ijrti.org
Vicinal and Non-vicinal Diols 1 1 1 Involves the formation of a chromate (B82759) ester intermediate. researchgate.net
Unsaturated Acids 1 1 Catalyzed (kobs = a + b [H+]) Leads to the formation of epoxides. tsijournals.com

Although these studies focus on the quinolinium salt as the oxidant, the established kinetic models and mechanistic proposals, such as the formation of intermediate complexes and the influence of acid catalysis, provide a foundational framework for postulating the kinetic behavior of the oxidation of the this compound cation itself. The electron-withdrawing nature of the nitro group at the 5-position and the positive charge on the nitrogen atom would make the quinolinium ring susceptible to nucleophilic attack, but oxidation would likely target the ethyl group or the aromatic system under strong oxidizing conditions, potentially following complex kinetic patterns.

Role of Catalyst Systems in Quinolinium Transformations

Catalyst systems play a pivotal role in directing the transformation of quinolinium salts, enabling a wide range of synthetic applications. While direct catalytic oxidation of this compound is not extensively detailed, the broader field of quinolinium chemistry highlights the importance of transition metal catalysts and other catalytic systems in their transformations. researchgate.net

Transition Metal Catalysis:

Palladium catalysts are prominently featured in the functionalization of quinolinium salts. For instance, palladium(II)-catalyzed three-component reactions involving N-alkylquinolinium salts, anilines, and diazo compounds have been developed to synthesize polycyclic tetrahydroquinolines and 4-substituted 1,4-dihydroquinolines. acs.org These reactions proceed with high yields and regioselectivity under mild conditions. acs.org The proposed mechanism involves the formation of a palladium carbene intermediate, which reacts with the aniline to form a palladium-associated ammonium ylide. This ylide is then trapped by the quinolinium salt via a 1,4-conjugate addition. acs.org

Ruthenium complexes have also been explored for the catalytic oxidation of related nitrogen-containing heterocycles. For example, RuCl2(PPh3)3 can catalyze the oxidation of tertiary amines in the presence of t-BuOOH. nih.gov This suggests that similar ruthenium-based systems could potentially be adapted for the oxidation of the ethyl group in this compound.

Base-Promoted Aerobic Oxidation:

Recent studies have shown that N-alkyl iminium salts, including those derived from quinolines, can undergo aerobic oxidation promoted by a strong base like potassium tert-butoxide, without the need for a metal catalyst. rsc.org This method provides an environmentally friendly pathway to unsaturated lactams. rsc.org This type of transformation highlights that under specific conditions, the quinolinium ring system can be oxidized, and the reaction can be facilitated by a simple catalytic base.

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) is another important strategy for reactions involving quinolinium salts, especially when reactants are in different phases. This technique facilitates the transfer of a reactive species from one phase to another where the reaction occurs. While not specific to oxidation, PTC is a versatile tool for various transformations of quinolinium salts.

The table below summarizes different catalyst systems and their roles in the transformation of quinolinium salt analogs.

Interactive Data Table: Catalyst Systems for Quinolinium Salt Transformations

Catalyst System Transformation Type Role of Catalyst Example Substrates Reference
Palladium(II) complexes C-C and C-N bond formation (e.g., three-component reactions) Forms active carbene and ylide intermediates for nucleophilic attack on the quinolinium ring. N-alkylquinolinium salts, anilines, diazo compounds acs.org
Ruthenium(II) phosphine (B1218219) complexes Oxidation (of related amines) Activates C-H bonds for oxidation. Tertiary amines nih.gov
Potassium tert-butoxide Aerobic Oxidation Acts as a base to promote oxidation, likely via a radical mechanism. N-alkyl iminium salts from isoquinolines, quinolines rsc.org
Chiral Copper(I) complexes Dearomative alkylation Catalyzes the enantioselective addition of nucleophiles to in situ formed N-acylpyridinium salts. Pyridine (B92270) derivatives, Grignard reagents researchgate.net

The presence of the nitro group in this compound would significantly influence its reactivity in these catalytic systems. The strong electron-withdrawing nature of the nitro group would make the quinolinium ring more electrophilic and thus more susceptible to nucleophilic attack, which is a key step in many of the palladium-catalyzed transformations. acs.org In the context of oxidation, the nitro group could also influence the regioselectivity of the reaction.

Theoretical and Computational Investigations of 1 Ethyl 5 Nitroquinolin 1 Ium

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1-Ethyl-5-nitroquinolin-1-ium. These methods provide a detailed picture of the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinolinium derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311g(d,p), are employed for geometry optimization and to analyze the molecule's energy landscape. mdpi.com This process determines the most stable three-dimensional arrangement of atoms in the molecule and provides key energetic information.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A smaller gap suggests higher reactivity and easier electronic excitation. For similar quinolinium derivatives, the HOMO is often distributed over the quinoline (B57606) ring system, while the LUMO may be localized on specific moieties, influencing the molecule's interaction with other chemical species. researchgate.net The analysis of HOMO and LUMO provides insights into potential sites for nucleophilic and electrophilic attacks.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Energy Parameters

Parameter Description Typical Significance for Quinolinium Derivatives
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating ability of the molecule.
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting ability of the molecule.

Note: The specific values for this compound would require dedicated computational studies.

Vibrational frequency calculations, performed after geometry optimization, serve two main purposes. Firstly, they confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. Secondly, the calculated vibrational spectra (Infrared and Raman) can be compared with experimental data to validate the computational model. researchgate.netresearchgate.net Normal coordinate analysis helps in assigning specific vibrational modes to the corresponding molecular motions, such as stretching, bending, and torsional vibrations of the quinolinium core, the ethyl group, and the nitro group. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.nettsijournals.com By predicting the 1H and 13C NMR spectra of this compound, researchers can compare theoretical values with experimental data to confirm the molecular structure. tsijournals.com Discrepancies between calculated and experimental shifts can provide insights into solvent effects or specific intramolecular interactions not fully captured by the computational model in the gas phase. mdpi.com

Ab Initio Methods for Reaction Mechanism Elucidation

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying reaction mechanisms. arxiv.orgnih.gov For a compound like this compound, these methods can be used to explore potential reaction pathways, such as its synthesis or its interactions with other molecules. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed, revealing the most likely mechanism. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govnih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, solvent effects, and interactions with other species in a more realistic, dynamic environment. For this compound, MD simulations could be used to understand its behavior in solution, including its aggregation properties and interactions with biological macromolecules. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1,1,1-trimethylhydrazinium (B8733633) iodide
2-chloro-1-methylpyrimidinium triflate
4-fluoroquinaldine
2-fluoro-1-methylpyridinium iodide
(E,E,E)-2,4,6-octatriene
(E)-1,3,5-hexatriene
(Z)-1,3,5-hexatriene
2-(4-(2-Carboxyethyl) phenethylamino)-5'-N-ethylcarboxamidoadenosine
N-ethyl-5'-carboxamido adenosine
2-amino-6-fluorobenzothiazole
8-hydroxy-5-nitroquinoline
1-Ethyl-3-nitroquinolin-4(1H)-one
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate
7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride
N-Ethyl-5-nitroquinolin-6-amine
2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide
1-ethyl-3-methylimidazolium tetrafluoroborate
ethylammonium nitrate

Structure-Reactivity Relationships from Computational Data

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the relationship between the molecular structure of a compound and its chemical reactivity. For quinolinium compounds, key indicators of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as electrostatic potential maps, have been investigated for analogous structures.

In a study of N-(substituted benzyl)-5-nitroquinolinium ions, the pKa value for pseudobase formation was found to be 11.38, with a reaction constant (ρ) of -1.32, indicating that the equilibrium is sensitive to substituents on the benzyl (B1604629) group. cdnsciencepub.com This highlights the electrophilic nature of the quinolinium ring, which is a key aspect of its reactivity.

For the analogous 8-hydroxy-5-nitroquinolinium cation, DFT calculations have been employed to analyze its electronic structure. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical parameter for assessing chemical reactivity, with a smaller gap generally implying higher reactivity. While the exact values for this compound are not published, the data from its analogs suggest a significant charge transfer character within the molecule. researchgate.net The presence of the nitro group and the cationic nature of the ring system are the dominant factors governing its electronic structure and reactivity. The primary difference between a methyl and an ethyl group at the N1 position is expected to be a slight increase in steric hindrance and a minor inductive electron-donating effect, which could subtly modulate the reactivity profile.

Table 1: Calculated Electronic Properties of Analogous Quinolinium Compounds

Compound/AnalogMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
8-hydroxy-5-nitroquinoliniumDFTData not specifiedData not specifiedBand gap estimated via Kubelka-Munk researchgate.net

Computational Modeling of Molecular Interactions (excluding biological targets)

The molecular interactions of this compound can be inferred from computational studies on similar structures, which often employ methods like Hirshfeld surface analysis to visualize and quantify intermolecular contacts.

From a general chemical system perspective, the interactions of a charged, aromatic ligand like this compound with a protein-like environment (characterized by various functional groups) can be modeled. The key interaction motifs would include:

Electrostatic Interactions: The positive charge on the quinolinium ring system will strongly interact with negatively charged residues or polar functional groups.

Hydrogen Bonding: The nitro group's oxygen atoms are potential hydrogen bond acceptors. In related structures like 8-hydroxy-5-nitroquinolinium, strong hydrogen bonds have been observed. researchgate.net

π-π Stacking: The aromatic quinolinium ring can engage in π-π stacking interactions with other aromatic systems.

Hirshfeld surface analysis performed on the proton-transfer complex of 8-hydroxy-5-nitroquinoline revealed the nature and percentage of various intermolecular contacts. researchgate.net This type of analysis for this compound would likely show significant contributions from H...O, H...H, and C...H contacts, indicative of hydrogen bonding and other van der Waals forces. The fingerprint plots derived from this analysis provide a visual representation of the propensity of the molecule to engage in specific types of non-covalent interactions.

Table 2: Intermolecular Contact Percentages from Hirshfeld Surface Analysis of an Analogous Compound (8-hydroxy-5-nitroquinolinium p-toluenesulfonate)

Interaction TypePercentage ContributionSource
H...HData not specified researchgate.net
O...H/H...OData not specified researchgate.net
C...H/H...CData not specified researchgate.net

Note: The source mentions the use of Hirshfeld analysis and fingerprint plots to analyze hydrogen bonding percentages, but does not provide the specific numerical breakdown in the abstract.

Advanced Applications in Chemical Synthesis and Materials Science

Role as Synthetic Intermediates in Organic Transformations

N-alkyl quinolinium salts like 1-Ethyl-5-nitroquinolin-1-ium are highly valuable synthetic intermediates. nih.gov The quaternization of the nitrogen atom renders the heterocyclic ring susceptible to nucleophilic attack, enabling a variety of chemical transformations that are not readily achievable with the parent quinoline (B57606). The nitro group at the C5 position further modulates the electronic landscape of the molecule, influencing the regioselectivity of subsequent reactions.

Annulated (fused) heterocyclic systems are common motifs in natural products and pharmaceuticals. Quinolinium salts have been identified as powerful precursors for constructing these complex, polycyclic frameworks. thieme-connect.com Novel synthetic methodologies have been developed that utilize various quinolinium salts in annulation reactions with appropriate reaction partners to yield diverse fused heterocyclic compounds. thieme-connect.com For instance, synthetic strategies aimed at producing complex natural product analogues, such as those of makaluvamine C, have employed substituted quinolinium iodide salts as key intermediates. grafiati.com In one such strategy, a quaternized quinolinium salt was formed en route to the target pyrrolo[4,3,2-de]quinoline core, demonstrating the utility of this class of compounds in building intricate, annulated systems. grafiati.com

The substitution pattern of this compound allows it to participate in highly selective organic reactions. A notable example is the vicarious nucleophilic substitution (VNS) of hydrogen. In 5-nitroquinolines, amination via VNS with reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) has been shown to proceed selectively at the ortho-position relative to the nitro group (the C6 position). researchgate.net This regioselectivity provides a reliable method for introducing functional groups at specific positions on the quinoline core. Furthermore, the broader class of quinolinium ions can undergo highly enantioselective reactions. For example, a nickel-catalyzed asymmetric Suzuki cross-coupling has been developed to produce 2-aryl-1,2-dihydroquinolines with high levels of enantioselectivity, showcasing the potential for quinolinium ions to act as reagents in stereoselective bond-forming processes. nih.gov

Reaction TypeReagents/CatalystProduct TypeSelectivityReference
Vicarious Nucleophilic AminationTMHI, t-BuOK6-Amino-5-nitroquinoline derivativeRegioselective researchgate.net
Asymmetric Suzuki Cross-CouplingArylboroxine, Ni(II)/Chiral Ligand2-Aryl-1,2-dihydroquinolineEnantioselective nih.gov
AnnulationVarious reaction partnersFused heterocyclic systemsVaries thieme-connect.com

This table summarizes selective reactions involving the quinolinium scaffold.

In chemistry, a "building block" is a molecule with reactive functional groups used for the modular assembly of more complex structures. wikipedia.orgsigmaaldrich.com this compound, which can be prepared from commercially available 5-nitroquinoline (B147367), fits this description perfectly. nih.gov It serves as a foundational unit for constructing sophisticated molecular architectures. fluorochem.co.ukscbt.com Its defined structure and predictable reactivity allow for its incorporation into larger molecules in a controlled, stepwise manner. The attempted synthesis of makaluvamine C analogues, which involved the formation of a dimethoxy-substituted 5-nitroquinolinium iodide intermediate, highlights the role of such compounds as building blocks for intricate, multi-ring systems found in nature. grafiati.com

Development of Novel Catalytic Systems Utilizing Quinolinium Ions

Quinolinium ions are at the forefront of the development of novel catalytic systems, particularly in the area of photoredox catalysis. researchgate.net These organic photocatalysts can be activated by visible light to an excited state, where they can facilitate single-electron transfer reactions, offering a powerful alternative to traditional transition-metal catalysts. acs.org

Key catalytic applications include:

Photocatalytic Oxygenation: The 3-cyano-1-methylquinolinium ion has been successfully used as a homogeneous photocatalyst for the direct oxygenation of benzene (B151609) to phenol (B47542) using oxygen and water under ambient conditions. wiley.com

Hydrogen Evolution and Water Oxidation: Research has demonstrated the potential of quinolinium cations in photocatalytic systems for both hydrogen evolution and water oxidation, fundamental processes for solar energy conversion. acs.org

Hybrid Catalytic Systems: To enhance stability and efficiency, quinolinium ions have been covalently grafted onto robust inorganic scaffolds like polyoxometalates (POMs). acs.orgbohrium.com These hybrid materials, which combine the light-absorbing properties of the quinolinium moiety with the electron storage and transfer capabilities of POMs, exhibit superior photocatalytic activity for reactions such as the aerobic oxidation of benzyl (B1604629) alcohols to benzoic acids. acs.orgbohrium.com

Asymmetric Catalysis: Beyond photocatalysis, quinolinium ions are key substrates in novel metal-catalyzed asymmetric reactions. The development of a Nickel-catalyzed enantioselective arylation of quinolinium ions provides modular access to valuable chiral 2-aryl-1,2-dihydroquinolines under exceptionally mild conditions. nih.gov

Catalytic SystemReactionKey FeaturesReference
Homogeneous Quinolinium IonOxygenation of benzeneUses visible light; ambient conditions wiley.com
Quinolinium-POM HybridAerobic oxidation of alcoholsCovalently grafted for enhanced stability and activity acs.orgbohrium.com
Ni(II)/Chiral Phosphine (B1218219) LigandAsymmetric arylation of quinolinium ionsMild conditions; high enantioselectivity nih.gov

This table presents examples of novel catalytic systems based on quinolinium ions.

Contributions to Green Chemistry Methodologies

The use of this compound and related quinolinium salts aligns with several core principles of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net

The primary contributions include:

Photocatalysis: The utilization of quinolinium ions as photocatalysts is inherently green. These systems often use visible light as an abundant, renewable energy source, replacing the need for harsh, high-temperature conditions or stoichiometric, toxic reagents. acs.orgresearchgate.net

Catalytic Efficiency: The development of catalytic cycles, such as the nickel-catalyzed cross-couplings or POM-hybrid photocatalysis, means that small amounts of the catalyst can be used to generate large quantities of product, improving atom economy and reducing waste. nih.govacs.org

Development of Greener Reagents: Quinolinium scaffolds are being used to create novel, environmentally benign reagents. For example, task-specific ionic liquids based on related pyridinium (B92312) cations have been developed as efficient and recyclable alternatives to traditional reagents for synthesizing nitroaromatic compounds. researchgate.net This approach minimizes waste through easy product separation and reagent recyclability. researchgate.net

Sustainable Synthesis Routes: The broader field is also moving towards more sustainable methods for producing the quinoline precursors themselves, employing techniques like microwave-assisted synthesis, one-pot reactions, and the use of eco-friendly catalysts and solvents. researchgate.netresearchgate.net

Material Science Applications (e.g., Organic Electronic Dyes)

The extended π-conjugated system and ionic nature of the quinolinium core make it an attractive scaffold for materials science. While specific data on this compound is limited, the properties of analogous compounds strongly suggest its potential in this area, particularly as an organic dye.

The quinolinium moiety is a core component of certain classes of synthetic dyes. A prominent example is the cyanine (B1664457) dye family, where compounds like 1-ethyl-2-[3-(1-ethylquinolin-2-ylidene)prop-1-enyl]quinolin-1-ium exhibit intense color due to the extensive conjugation and delocalization of the positive charge. The ethyl group at the nitrogen is a common feature in these dyes.

Furthermore, the introduction of functional groups like the nitro group at the C5 position would be expected to significantly modulate the electronic properties of the quinolinium chromophore. The electron-withdrawing nature of the nitro group can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its absorption and emission characteristics. This tunability is a key requirement for the design of organic electronic dyes used in applications such as dye-sensitized solar cells or organic light-emitting diodes. Related research has shown the synthesis of novel azo dyes from nitro-substituted hydroxyquinolin-2(1H)-one derivatives. researchgate.net Additionally, quinolinium salts have been investigated for the formation of ionic liquid crystals, materials with potential applications in display technologies. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.